molecular formula C11H10FN3S B11202746 3-(3-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

3-(3-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole

Cat. No.: B11202746
M. Wt: 235.28 g/mol
InChI Key: TZSOYPGBWUBLMI-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is a heterocyclic compound that features a unique fusion of a thiazole ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . Another approach involves the use of α-bromodiketones and 3-mercapto[1,2,4]triazoles under aqueous conditions, mediated by visible light .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of green chemistry, such as using sustainable irradiation and water as a solvent, are applicable. These methods help reduce the ecological footprint of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve standard laboratory techniques such as heating, stirring, and the use of solvents like water or organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

3-(3-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(3-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole exerts its effects involves interactions with various molecular targets. The compound can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in biological pathways. Its ability to form hydrogen bonds and interact with biomolecular targets enhances its efficacy in these roles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole is unique due to its specific fusion of thiazole and triazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H10FN3S

Molecular Weight

235.28 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-methyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole

InChI

InChI=1S/C11H10FN3S/c1-7-6-15-10(13-14-11(15)16-7)8-3-2-4-9(12)5-8/h2-5,7H,6H2,1H3

InChI Key

TZSOYPGBWUBLMI-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=NN=C2S1)C3=CC(=CC=C3)F

Origin of Product

United States

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